(3-Iodopyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-iodopyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYZYSLYYJDTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Iodopyridin 2 Yl Methanol and Its Precursors
Strategies for Regioselective Introduction of the 3-Iodopyridine (B74083) Moiety
Achieving regioselective iodination at the 3-position of a 2-substituted pyridine (B92270) ring is a significant synthetic challenge. The electronic nature of the pyridine ring often directs electrophilic substitution to other positions. Consequently, a variety of sophisticated strategies have been developed to overcome this inherent reactivity.
Direct Halogenation Approaches for Pyridine Rings
Direct C-H iodination of pyridine rings can be a straightforward approach, though it often suffers from a lack of regioselectivity, yielding mixtures of isomers. For instance, radical-based direct C-H iodination protocols have been developed for pyridines, which can lead to iodination at the C3 and C5 positions chemicalbook.comic.ac.uk. The use of specific catalysts and conditions can influence the regiochemical outcome. One study reported a Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant, which showed good yields for the ortho-iodination of various benzamides and heterocyclic substrates nih.gov. While this method is promising for directed iodination, its application to simple 2-substituted pyridines for 3-iodination would depend on the directing ability of the substituent at the 2-position.
A recently developed method for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This process allows for highly regioselective halogenation under mild conditions harvard.edu. For example, subjecting a Zincke imine intermediate to N-iodosuccinimide (NIS) can yield the 3-iodo product with high selectivity harvard.edu.
Table 1: Comparison of Direct Iodination Methods for Pyridine Derivatives
| Method | Reagents | Position(s) Iodinated | Yield (%) | Reference |
| Radical C-H Iodination | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 and C5 | Variable | chemimpex.com |
| Pd(II)-Catalyzed C-H Iodination | Pd(OAc)₂, I₂, CsOAc, NaHCO₃ | Ortho to directing group | up to 99% | nih.gov |
| Zincke Imine Intermediate | NTf-pyridinium salt, NIS | C3 | 92% (for a model system) | harvard.edu |
Directed Ortho-Metalation (DoM) and Subsequent Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings harvard.eduwikipedia.orgbaranlab.org. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating an organometallic intermediate that can be trapped with an electrophile, such as iodine harvard.eduwikipedia.orguwindsor.ca.
For 2-substituted pyridines, a suitable DMG at the 2-position can direct lithiation specifically to the 3-position nih.gov. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for the efficiency of the reaction harvard.edu. The resulting 3-lithiated pyridine can then be quenched with an iodine source (e.g., I₂) to afford the 3-iodopyridine derivative. The hydroxymethyl group itself is not an effective DMG and would require protection (e.g., as an O-carbamate) to facilitate this transformation masterorganicchemistry.com.
Table 2: Key Parameters in Directed Ortho-Metalation of Pyridines
| Parameter | Description | Significance |
| Directing Metalation Group (DMG) | A functional group that coordinates to the lithium reagent. | Determines the site of deprotonation (ortho to the DMG). |
| Organolithium Reagent | Strong base (e.g., n-BuLi, s-BuLi, LDA). | Effects the deprotonation of the pyridine ring. |
| Solvent and Additives | Typically ethereal solvents (THF, Et₂O) with or without TMEDA. | Can influence the aggregation state and reactivity of the organolithium reagent. |
| Electrophile | A reagent that reacts with the lithiated intermediate (e.g., I₂). | Introduces the desired functional group. |
Metal-Halogen Exchange Reactions for Establishing the Iodine Substituent
Metal-halogen exchange is another potent method for the synthesis of organometallic intermediates, which can then be functionalized. This reaction is particularly effective for converting aryl bromides and iodides into their corresponding organolithium or Grignard reagents uwindsor.ca. In the context of synthesizing (3-Iodopyridin-2-yl)methanol, a precursor such as a 3-bromopyridine (B30812) derivative could undergo lithium-bromine exchange, followed by quenching with iodine.
The rate of halogen-metal exchange is typically faster for iodine than for bromine, and for bromine than for chlorine uwindsor.ca. The choice of the organolithium reagent is critical, as some can induce side reactions. For instance, an unprecedented selectivity was observed with t-BuLi, which effected a clean lithiation at C-4 of 3-bromopyridine, rather than the expected halogen-lithium exchange mdma.ch. A combination of i-PrMgCl and n-BuLi has been reported as an efficient system for bromine-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions nih.gov.
A well-established method for converting aryl bromides to aryl iodides is the Finkelstein reaction, which typically involves the use of an iodide salt and a copper(I) catalyst chemicalbook.com. This method could be applied to a 3-bromo-2-substituted pyridine precursor.
Synthetic Routes for the 2-Hydroxymethyl Group
The introduction of a hydroxymethyl group at the 2-position of the pyridine ring can be accomplished through various synthetic pathways, either by building the functionality from a precursor or by modifying an existing substituent.
Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors
The reduction of a carboxylic acid, ester, or aldehyde at the 2-position of a 3-iodopyridine is a direct and common method to introduce the hydroxymethyl group. 3-Iodopicolinic acid (3-iodopyridine-2-carboxylic acid) is a key precursor for this approach chemimpex.com.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and esters to primary alcohols masterorganicchemistry.comyoutube.comlibretexts.org. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) libretexts.org. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids but can reduce esters, often requiring a co-solvent like methanol (B129727) or the addition of Lewis acids to enhance its reactivity mdma.chreddit.comias.ac.in. A study demonstrated the efficient reduction of methyl nicotinate (B505614) to 3-pyridyl methanol using a NaBH₄-MeOH system in high yields researchgate.net. A patent for the synthesis of 3-fluoropyridine-2-methanol also describes the reduction of an ester group using sodium borohydride in the presence of anhydrous calcium chloride google.com.
Table 3: Comparison of Reducing Agents for Pyridine-2-Carboxylic Acid Derivatives
| Reducing Agent | Substrate | Typical Conditions | Product | Reference |
| LiAlH₄ | Carboxylic Acid/Ester | Anhydrous THF or Et₂O | Primary Alcohol | masterorganicchemistry.comlibretexts.org |
| NaBH₄/MeOH | Ester | Refluxing THF/MeOH | Primary Alcohol | researchgate.net |
| NaBH₄/CaCl₂ | Ester | Methanol, 0°C to reflux | Primary Alcohol | google.com |
Functionalization of Alkyl Groups at the 2-Position
An alternative strategy involves the functionalization of a pre-existing alkyl group, typically a methyl group, at the 2-position of the 3-iodopyridine ring. 2-Methyl-3-iodopyridine can serve as a starting material for this approach.
One common method is the oxidation of the methyl group to a carboxylic acid, which can then be reduced as described in the previous section. Another approach involves the deprotonation of the methyl group using a strong base like n-butyllithium to form a benzylic-type anion, which can then react with an appropriate electrophile. However, direct hydroxymethylation via this route can be challenging. A more controlled approach could involve halogenation of the methyl group (e.g., with N-bromosuccinimide) to form a 2-(halomethyl)pyridine, followed by nucleophilic substitution with a hydroxide (B78521) source to yield the desired alcohol chemguide.co.ukdocbrown.infoyoutube.comchemistrystudent.comchemguide.co.uk.
Recent advancements have also explored C(sp³)-H functionalization of 2-methyl azaarenes. These methods often employ transition metal catalysts or Lewis acids to activate the methyl C-H bonds for subsequent C-C bond formation, although direct hydroxylation can be less common chemicalbook.com.
Convergent and Divergent Synthetic Pathways for this compound
A plausible convergent approach to this compound could involve the coupling of a pre-functionalized iodinated pyridine species with a one-carbon synthon. For instance, a Grignard or organolithium reagent derived from 2,3-diiodopyridine (B1590151) could be selectively quenched with a formaldehyde (B43269) equivalent. However, controlling the regioselectivity of such reactions can be challenging.
Divergent pathways offer a more flexible approach to this compound and its analogues. A common starting material, such as 2-amino-3-methylpyridine, can be systematically functionalized. For example, diazotization of the amino group followed by iodination would yield 2-iodo-3-methylpyridine. Subsequent radical bromination of the methyl group, followed by hydrolysis, would furnish the desired this compound. This approach allows for the generation of a variety of analogues by modifying the reagents used in each step.
Another divergent strategy could commence with 2-pyridinemethanol. Regioselective iodination at the 3-position would directly yield the target compound. While direct C-H activation and iodination of pyridines can be challenging due to the electron-deficient nature of the ring, recent advances in transition-metal-catalyzed and radical-based methods have shown promise in achieving such transformations. rsc.orgscispace.com
A key precursor in several potential routes is 3-iodopyridine itself. Its synthesis can be achieved via an aromatic Finkelstein reaction from 3-bromopyridine, utilizing a copper(I) iodide catalyst with a diamine ligand. chemicalbook.com From 3-iodopyridine, ortho-lithiation followed by reaction with formaldehyde would provide this compound, although achieving the desired regioselectivity of the lithiation can be difficult.
The following table summarizes potential key reactions in the synthesis of this compound and its precursors.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Aromatic Finkelstein Reaction | 3-Bromopyridine | NaI, CuI, N,N'-dimethylethylenediamine, 1,4-dioxane, 110 °C, 18 h | 3-Iodopyridine | 98 | chemicalbook.com |
| Reduction of Carboxylic Acid | 2-Aminopyridine-3-carboxylic acid | Red-Al, THF, 0 °C to rt, 16 h | 2-Amino-3-(hydroxymethyl)pyridine | 85 | CN113880756A |
| Direct C-H Iodination | Pyridines | Radical-based protocols | C3 and C5 iodinated pyridines | Variable | rsc.orgscispace.com |
Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of Iodinated Pyridine Methanols
The synthesis of iodinated pyridine methanols, including this compound, is governed by several key selectivity principles that must be carefully controlled to achieve the desired product.
Chemoselectivity is crucial when multiple reactive functional groups are present in the molecule. For instance, in a precursor containing both a carboxylic acid and an amino group, the selective reduction of the carboxylic acid to the alcohol without affecting the amino group is a primary concern. The use of specific reducing agents, such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), has been shown to be effective for this transformation in related systems.
Regioselectivity is arguably the most significant challenge in the synthesis of this compound. The pyridine ring has distinct electronic properties that direct incoming electrophiles or organometallic reactions to specific positions.
Iodination of the Pyridine Ring: The direct iodination of pyridine is notoriously difficult due to its electron-deficient nature. Electrophilic aromatic substitution typically occurs at the 3- and 5-positions. Radical-based C-H iodination protocols have been developed that can provide C3 and C5 iodination of pyridines. rsc.orgscispace.com The directing effect of existing substituents is critical. For example, in 2-pyridinemethanol, the hydroxymethyl group may influence the regiochemical outcome of iodination.
Directed Ortho-Metalation: The use of a directing group to achieve regioselective metalation (lithiation or magnesiation) is a powerful strategy. For the synthesis of this compound, a pre-installed directing group at the 2-position, such as an amide or a protected alcohol, could direct metalation to the 3-position. Subsequent quenching with an iodine source would then install the iodine atom at the desired location.
Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if the synthetic route involves the reduction of a prochiral ketone, such as 3-iodo-2-pyridinecarboxaldehyde, to the corresponding alcohol, stereoselective reducing agents could be employed to generate a specific enantiomer if a chiral center were to be introduced elsewhere in the molecule in a subsequent step.
The following table highlights key considerations for achieving selectivity in the synthesis of functionalized pyridines relevant to this compound.
| Selectivity Type | Transformation | Key Considerations | Example Reagents/Strategies |
| Chemoselectivity | Reduction of a carboxylic acid in the presence of an amine | Choice of reducing agent to avoid reduction of other functional groups. | Red-Al |
| Regioselectivity | Iodination of the pyridine ring | Electronic nature of the pyridine ring and directing effects of substituents. | Radical iodination, Directed ortho-metalation |
| Regioselectivity | Functionalization of a di-halogenated pyridine | Differential reactivity of halogen atoms (e.g., I vs. Br) in cross-coupling or metal-halogen exchange reactions. | Selective Grignard formation or lithiation |
Chemical Reactivity and Mechanistic Investigations of 3 Iodopyridin 2 Yl Methanol
Transformations Involving the Pyridyl Iodide Moiety
The carbon-iodine bond on the pyridine (B92270) ring is the primary site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the utility of (3-Iodopyridin-2-yl)methanol in constructing more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the iodide of this compound serves as an excellent electrophilic partner in these transformations. sigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the aryl iodide to a Pd(0) species. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. organic-chemistry.org For iodopyridines, catalysts like PdCl2(PPh3)2 have been used effectively to afford aryl-substituted pyridines in good yields. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of the iodopyridine with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by coupling the iodopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction was one of the first examples of a carbon-carbon bond-forming reaction using a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Aryl iodides are highly reactive partners in Heck couplings, often allowing the reaction to proceed under milder conditions than those required for other aryl halides. sigmaaldrich.comnih.govbeilstein-journals.org
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the iodopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org It uniquely employs a dual catalytic system, typically a palladium complex and a copper(I) co-catalyst, along with an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild, even room-temperature, conditions. wikipedia.org The Sonogashira coupling is invaluable for synthesizing aryl alkynes, which are important precursors for many complex molecules. wikipedia.orgresearchgate.net
| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex + Base | Mild conditions, stable reagents, forms biaryls. wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex | Air and moisture stable reagents, but toxic. wikipedia.orglibretexts.org |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) complex + Base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd(0) complex + Cu(I) salt + Base | Forms aryl alkynes under mild conditions. wikipedia.orgresearchgate.net |
Nucleophilic Aromatic Substitution Reactions on the Iodopyridine Ring
In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. youtube.com While the generally accepted mechanism involves a two-step addition-elimination process via a Meisenheimer complex, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.gov
For halopyridines, the reactivity order of the leaving group can vary. In some activated systems, the order is F > Cl ≈ Br > I, which is indicative of a rate-determining nucleophilic addition step. nih.gov However, in other cases, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, the halide reactivity is roughly equal (F ~ Cl ~ Br ~ I), suggesting a different rate-determining step. nih.govrsc.org this compound can react with various nucleophiles, such as thiolates (e.g., PhSNa) and alkoxides, to yield the corresponding substituted pyridines, often facilitated by microwave heating to reduce reaction times. sci-hub.se
| Nucleophile | Example Product Type | Typical Conditions |
|---|---|---|
| Thiolates (e.g., PhSNa) | 2-Thioether-substituted pyridine | Microwave heating, NMP or HMPA solvent. sci-hub.se |
| Alkoxides/Phenoxides (e.g., PhONa) | 2-Ether-substituted pyridine | Microwave heating, DMSO or HMPA solvent. sci-hub.se |
| Amines (e.g., Piperidine) | 2-Amino-substituted pyridine | Heating, often used with more activated pyridine rings. youtube.comrsc.org |
| Carbanions (e.g., PhCH₂CN) | 2-Alkyl-substituted pyridine | Microwave heating, NMP solvent. sci-hub.se |
Formation and Reactivity of Organometallic Intermediates (e.g., Lithiated or Magnesiated Species)
The carbon-iodine bond can be converted into a carbon-metal bond, generating a highly reactive organometallic intermediate. This process inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophilic and basic one.
Lithiated Species: Halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at very low temperatures (e.g., -78 °C to -100 °C), can convert the iodopyridine into a lithiopyridine. researchgate.net Alternatively, directed ortho-lithiation can occur where a directing group on the ring guides the deprotonation to an adjacent position. clockss.orgresearchgate.net However, for 3-halopyridines, direct lithiation can be sluggish or lead to side reactions, such as the formation of pyridyne intermediates. researchgate.netclockss.org Once formed, the lithiated species can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
Magnesiated Species (Grignard Reagents): The reaction of this compound with magnesium metal in an ether solvent like THF or diethyl ether forms the corresponding Grignard reagent. sigmaaldrich.commnstate.edu These organomagnesium halides are strong nucleophiles and bases that react readily with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. mnstate.eduresearchgate.net The reaction must be conducted under anhydrous conditions, as Grignard reagents react with water. sigmaaldrich.commnstate.edu
Reductive Elimination and Defunctionalization Reactions
Reductive defunctionalization, or deiodination, is the process of removing the iodine atom and replacing it with a hydrogen atom. This can be a crucial step in a multi-step synthesis where the iodine atom was used to direct other transformations but is not desired in the final product. One common method for the reductive dehalogenation of aryl halides is palladium-catalyzed hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid, or ammonium (B1175870) formate). Another approach involves radical-mediated reductions. In biological systems, reductive deiodination is catalyzed by enzymes like iodotyrosine deiodinase, which uses a flavin mononucleotide cofactor. nih.gov
Reactions of the Hydroxymethyl Functional Group
The primary alcohol of this compound is a versatile handle for further functionalization, most commonly through oxidation.
Selective Oxidation to Aldehyde or Carboxylic Acid Derivatives
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions.
Oxidation to Aldehyde: The partial oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods are generally effective at stopping the oxidation at the aldehyde stage.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and aqueous acid, also known as the Jones reagent), or ruthenium tetroxide (RuO₄). Care must be taken to ensure that the reaction conditions are compatible with the sensitive pyridine ring and the iodide substituent.
| Target Product | Oxidizing Agent/System | Typical Conditions |
|---|---|---|
| 3-Iodo-2-pyridinecarboxaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| 3-Iodo-2-pyridinecarboxaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
| 3-Iodo-2-pyridinecarboxylic acid | Potassium permanganate (KMnO₄) | Aqueous base, heat, then acid workup |
| 3-Iodo-2-pyridinecarboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temperature |
Esterification and Etherification Reactions for Structural Modification
The primary alcohol functional group in this compound is readily derivatized through esterification and etherification, allowing for significant structural modifications. These reactions are fundamental for altering the compound's physical properties, such as polarity and steric bulk, and for introducing new functional groups.
Esterification:
Ester derivatives of this compound can be synthesized using standard protocols. The reaction of the alcohol with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, provides a high yield of the corresponding ester. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be employed, particularly when using the alcohol in excess. google.comrug.nl These methods are versatile and can be used to introduce a wide array of acyl groups. medcraveonline.com
Etherification:
Etherification of this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Furthermore, chemoselective methods have been developed for the etherification of benzylic-type alcohols, which are structurally similar to pyridyl-methanols. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) to selectively form methyl or ethyl ethers, respectively. organic-chemistry.orgorganic-chemistry.org
The following table summarizes common conditions for these transformations.
| Transformation | Reagent(s) | Catalyst/Base | Typical Conditions | Product Class |
| Esterification | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Anhydrous solvent, 0°C to RT | (3-Iodopyridin-2-yl)methyl ester |
| Esterification | Carboxylic Acid (R-COOH) | Conc. H₂SO₄ (catalytic) | Reflux in excess alcohol | (3-Iodopyridin-2-yl)methyl ester |
| Etherification | Alkyl Halide (R-X) | Sodium Hydride (NaH) | Anhydrous THF, 0°C to RT | 2-(Alkoxymethyl)-3-iodopyridine |
| Methyl Etherification | Methanol | TCT, DMSO | Room Temperature | 3-Iodo-2-(methoxymethyl)pyridine |
Interconversion with other Carbonyl Derivatives
The hydroxymethyl group of this compound represents the most reduced state of a one-carbon substituent at the 2-position of the pyridine ring. It can be readily interconverted with its corresponding carbonyl derivatives, namely the aldehyde (3-Iodopyridine-2-carboxaldehyde) and the carboxylic acid (3-Iodopyridine-2-carboxylic acid), through oxidation reactions.
The oxidation of a primary alcohol to an aldehyde requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. thieme-connect.de For pyridyl-methanol derivatives, several reagents have proven effective. Manganese dioxide (MnO₂) is a classic and highly effective reagent for the oxidation of allylic and benzylic-type alcohols, including pyridyl-methanols, to their corresponding aldehydes. google.com The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. google.com Another common method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures. Other reagents like selenium dioxide have also been used for the preparation of pyridine-2-aldehydes from their corresponding methanol precursors. jst.go.jp
Further oxidation of the intermediate aldehyde, or direct, more forceful oxidation of the alcohol, yields the corresponding carboxylic acid. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can achieve this transformation.
The table below outlines established methods for the oxidation of pyridyl-methanols.
| Product | Oxidizing Agent(s) | Typical Solvent | Key Features |
| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Heterogeneous reaction, mild conditions, good for benzylic-type alcohols. |
| Aldehyde | Selenium Dioxide (SeO₂) | Dioxane or Ethanol | Effective for oxidizing activated methyl/methylene (B1212753) groups. jst.go.jp |
| Aldehyde | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | Swern Oxidation; requires low temperatures (-78°C). |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Water/Pyridine, heat | Strong oxidizing conditions, leads directly to the carboxylic acid. |
Intramolecular Cyclizations and Rearrangements Involving Multiple Functional Groups
The proximate positioning of the hydroxymethyl and iodo substituents on the pyridine ring of this compound and its derivatives creates an ideal scaffold for intramolecular cyclization reactions. These transformations, often catalyzed by transition metals like palladium, can lead to the formation of fused heterocyclic systems, such as furopyridines. rsc.org
A plausible and synthetically valuable transformation is the palladium-catalyzed intramolecular C-O bond formation. For this to occur, the alcohol is typically first converted to its alkoxide by a base. In the presence of a palladium(0) catalyst, an oxidative addition of the palladium into the carbon-iodine bond occurs, forming an arylpalladium(II) intermediate. Subsequent intramolecular nucleophilic attack by the adjacent alkoxide group, followed by reductive elimination, would yield the fused ring system and regenerate the palladium(0) catalyst. This type of reaction is a variation of well-known palladium-catalyzed etherification reactions. The product of such a cyclization would be a derivative of the furo[3,2-b]pyridine (B1253681) ring system.
This strategy provides a direct route to rigid, bicyclic structures that are of interest in medicinal chemistry and materials science. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical for achieving high yields and avoiding side reactions. nih.gov
Detailed Mechanistic Studies of Novel Chemical Transformations
While specific, in-depth mechanistic studies on novel transformations of this compound are not extensively reported, the mechanisms of its fundamental reactions can be inferred from well-established chemical principles. The hypothetical palladium-catalyzed intramolecular cyclization discussed previously serves as an excellent example for a detailed mechanistic examination.
The catalytic cycle for this transformation would proceed through the following key steps:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl iodide functionality of the substrate undergoes oxidative addition to the Pd(0) center, breaking the C-I bond and forming a new square planar Aryl-Pd(II)-I intermediate. This step is often the rate-limiting step in such catalytic cycles.
Deprotonation/Ligand Exchange : The alcohol moiety is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide. This alkoxide can then coordinate to the palladium center, typically displacing a ligand.
Reductive Elimination : This is the key bond-forming step. The coordinated alkoxide and the aryl group are eliminated from the palladium center, forming the C-O bond of the new fused ring. The palladium is simultaneously reduced from Pd(II) back to its Pd(0) state.
Catalyst Regeneration : The regenerated Pd(0) species can now enter another catalytic cycle, reacting with a new molecule of the substrate.
This proposed mechanism is consistent with a large body of literature on palladium-catalyzed cross-coupling and cyclization reactions. nih.gov Detailed experimental studies, such as kinetic analysis, isotopic labeling, and computational modeling (e.g., Density Functional Theory), would be required to fully elucidate the specific transition states, intermediates, and the precise role of ligands and additives in this transformation.
Strategic Applications in Organic Synthesis and Advanced Materials
(3-Iodopyridin-2-yl)methanol as a Core Heterocyclic Building Block in Complex Molecule Synthesis
The dual functionality of this compound positions it as a key intermediate for constructing elaborate molecular architectures. The C-I bond is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the methanol (B129727) group can be readily modified or used as a handle for further synthetic transformations.
Precursor for Polysubstituted Pyridine (B92270) Derivatives
The iodine atom at the C-3 position of this compound serves as a versatile anchor point for introducing a wide array of substituents onto the pyridine ring through well-established metal-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.
Notably, the Suzuki-Miyaura coupling reaction, which pairs organoboron compounds with organohalides, is a powerful method for creating C-C bonds. wikipedia.org In this context, this compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst to yield 3-aryl or 3-vinyl pyridine derivatives. researchgate.netresearchgate.net Similarly, the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to 3-alkynylpyridine derivatives from this compound. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Another key transformation is the Heck reaction, which couples the iodo-pyridine with alkenes to form substituted alkenes attached at the C-3 position. wikipedia.orgorganic-chemistry.org
The hydroxymethyl group at the C-2 position offers further opportunities for diversification. It can be oxidized to form the corresponding aldehyde, which can then participate in a host of subsequent reactions such as Wittig olefination, reductive amination, or condensation reactions to build more complex side chains. This combination of reactivity—cross-coupling at C-3 and modification at C-2—enables the synthesis of a diverse library of polysubstituted pyridines from a single, readily accessible precursor.
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C | 3-Aryl/Vinyl-pyridin-2-yl)methanol |
| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp) | (3-Alkynylpyridin-2-yl)methanol |
| Heck Coupling | Alkene | Pd(0) catalyst, Base | C-C (sp²) | (3-Alkenylpyridin-2-yl)methanol |
| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd(0) catalyst, Base | C-N | (3-Aminopyridin-2-yl)methanol |
| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(0) catalyst | C-C | (3-Aryl/Vinyl-pyridin-2-yl)methanol |
Scaffold for the Construction of Fused Heterocyclic Ring Systems
The strategic placement of the iodo and hydroxymethyl groups on adjacent carbons makes this compound an excellent scaffold for the synthesis of fused heterocyclic systems, such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines. cncb.ac.cnrsc.orgnih.govjuniperpublishers.comajol.info These ring systems are prevalent in pharmacologically active compounds. nih.govresearchgate.net
A common strategy involves a two-step sequence beginning with a Sonogashira coupling of this compound with a terminal alkyne. This reaction introduces an alkynyl side chain at the C-3 position. The resulting 3-alkynyl-2-hydroxymethylpyridine intermediate is then perfectly primed for an intramolecular cyclization. nih.gov Treatment with a base or a transition metal catalyst can induce the nucleophilic attack of the hydroxyl oxygen onto the alkyne, leading to the formation of a five-membered furan (B31954) ring fused to the pyridine core. This process, known as an intramolecular cyclization or annulation, is an efficient method for constructing the furo[2,3-b]pyridine (B1315467) skeleton. sci-hub.box
A similar pathway can be envisioned for the synthesis of pyrrolo[2,3-b]pyridines. First, the hydroxymethyl group of the parent compound is converted into an amino group (e.g., via oxidation to an aldehyde followed by reductive amination). The resulting (3-iodopyridin-2-yl)methanamine can then undergo a palladium- or copper-catalyzed intramolecular cyclization, where the nitrogen atom attacks a coupled alkyne or other suitable partner at the C-3 position, to form the fused pyrrole (B145914) ring.
Role in Ligand Design for Coordination Chemistry and Catalysis
The pyridine nucleus is a fundamental structural motif in coordination chemistry, capable of binding to a wide range of metal centers through its nitrogen lone pair. wikipedia.orgjscimedcentral.com The substituents at the 2- and 3-positions of this compound provide handles to develop more sophisticated ligands for use in metal-catalyzed reactions.
Development of Chiral Ligands from this compound Derivatives
While this compound itself is achiral, its structure serves as a valuable starting point for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. chim.it The development of efficient methods to access chiral pyridine-containing molecules is a significant goal in organic chemistry. rsc.orgacs.orgscispace.com
A potential synthetic route to chiral ligands could involve the modification of the hydroxymethyl group. For instance, oxidation of the alcohol to the corresponding 2-formyl-3-iodopyridine would produce an aldehyde. This aldehyde can then be reacted with a chiral amino alcohol to form a chiral oxazoline (B21484) ring, resulting in a pyridine-oxazoline (PyOx) type ligand. Pyridine-oxazoline ligands are a well-established class of C₁-symmetric ligands that have proven effective in a wide range of asymmetric catalytic reactions. rsc.org
Alternatively, the aldehyde could undergo a condensation reaction with a chiral diamine to create a chiral imidazolidine-pyridine ligand. nih.gov Furthermore, asymmetric reduction of the ketone derived from the oxidation of the methanol group, using established catalytic methods, would yield a chiral alcohol. This chiral (pyridin-2-yl)methanol unit can then be incorporated into larger, more complex ligand frameworks. rsc.org These strategies demonstrate the potential of this compound as a precursor for sophisticated chiral ligands designed for stereoselective transformations. oup.com
Investigation of Metal-Mediated and Metal-Catalyzed Processes
This compound is an ideal substrate for investigating various metal-mediated and metal-catalyzed processes due to the reactivity of its carbon-iodine bond. The C(sp²)-I bond is susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium(0), which is the key initiation step in many cross-coupling reactions. wikipedia.orgacs.org
The compound can be used as a model substrate to screen the efficacy of new palladium catalyst systems for reactions like the Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.gov For example, researchers might compare different phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, or reaction conditions (solvent, base, temperature) to optimize the yield and reaction time for the coupling of this compound with a specific partner, such as phenylboronic acid. acs.orgmdpi.com
Beyond its use in forming new C-C bonds, the compound can also participate in metal-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination, to produce 3-amino or 3-alkoxy pyridine derivatives. The coordination of the pyridine nitrogen to the metal center during the catalytic cycle can influence the reaction's kinetics and selectivity, making this class of compounds interesting for mechanistic studies.
Potential for Applications in Functional Material Development
The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of specialized polymers and other functional materials. The ability to undergo polymerization through different and sequential reaction pathways at its two functional sites is a key attribute for creating well-defined materials.
For instance, the iodo group allows for polymerization via metal-catalyzed cross-coupling reactions. A self-polycondensation reaction, such as a Yamamoto or Ullmann coupling, could potentially form polypyridine chains, although such reactions with this specific monomer are not widely documented. mdpi.com More controllably, it could be used in a step-growth polymerization with a di-boronic acid (via Suzuki polymerization) or a di-alkyne (via Sonogashira polymerization) to create conjugated polymers. These types of polymers, featuring pyridine units in their backbones, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors, due to their electronic properties and metal-coordinating ability.
Separately, the hydroxymethyl group can be used for polymerization through classic condensation chemistry, such as the formation of polyesters (with dicarboxylic acids) or polyethers. The combination of these two reactive sites offers a pathway to more complex polymer architectures. For example, one could first synthesize a small oligomer using the hydroxymethyl group and then use the pendant iodo groups along the oligomer backbone for further functionalization or cross-linking via palladium-catalyzed reactions. This versatility makes this compound a promising, though currently underexplored, building block in materials science.
Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full analysis, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, would be required for the complete assignment of all proton and carbon signals of (3-Iodopyridin-2-yl)methanol.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the iodine substituent.
The pyridine ring protons should appear as a set of coupled multiplets. The H-6 proton, being adjacent to the nitrogen, would be the most deshielded. The H-4 and H-5 protons would appear at intermediate chemical shifts, with their splitting patterns revealing their connectivity. The methylene protons (-CH₂-) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet, though coupling to the hydroxyl proton might be observed under specific conditions (e.g., in DMSO-d₆ solvent). The hydroxyl proton itself typically appears as a broad singlet that can exchange with deuterium (B1214612) oxide.
The ¹³C NMR spectrum would display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methylene group. The carbon atom bearing the iodine (C-3) would be significantly shielded due to the "heavy atom effect," resulting in an upfield shift. The carbon adjacent to the nitrogen (C-6) and the carbon bearing the methanol (B129727) group (C-2) would be deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 8.3 - 8.5 | Doublet (d) or Doublet of doublets (dd) | ~5 |
| H-4 | 7.8 - 8.0 | Doublet (d) or Doublet of doublets (dd) | ~8 |
| H-5 | 7.1 - 7.3 | Triplet (t) or Doublet of doublets (dd) | ~5, ~8 |
| -CH₂- | 4.6 - 4.8 | Singlet (s) or Doublet (d) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160 - 165 |
| C-6 | 148 - 152 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-3 | 95 - 100 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR and establish the full connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H-4 and H-5, and between H-5 and H-6, confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-5, H-6, and the methylene protons to their respective carbon signals (C-4, C-5, C-6, and the -CH₂- carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons. For instance, the methylene protons should show a correlation to the C-2 and C-3 carbons, confirming the position of the hydroxymethyl group at C-2 and the iodine at C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the methylene protons (-CH₂-) and the H-6 proton of the pyridine ring, which would help to establish the preferred conformation of the hydroxymethyl group relative to the ring.
Dynamic NMR Studies for Conformational Analysis and Molecular Motion
There are no published dynamic NMR studies available for this compound. Such studies could, in principle, provide information on the rotational barrier of the C-2 to methylene carbon bond and analyze the conformational preferences of the hydroxymethyl group at different temperatures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₆H₆INO), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum gives valuable structural information. Upon ionization, the molecular ion would undergo fragmentation through several predictable pathways.
Table 3: Calculated Exact Mass for this compound
| Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₆H₆INO | 234.9545 |
Expected Fragmentation Pathways:
Loss of Iodine: A common fragmentation for iodo-aromatics is the cleavage of the C-I bond, which would result in a fragment ion at [M-I]⁺.
Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the methylene carbon (C2-Cα bond) can occur.
Loss of Water: Alcohols frequently lose a molecule of water, leading to a peak at [M-H₂O]⁺.
Loss of Hydroxymethyl Radical: Cleavage can result in the loss of the •CH₂OH radical, giving a peak at [M-CH₂OH]⁺.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations of the O-H, C-H, C=C, C=N, C-O, and C-I bonds. In the solid state, hydrogen bonding involving the hydroxyl group would significantly influence the O-H stretching frequency.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic, -CH₂-) | Stretch | 2850 - 2960 | Medium |
| C=N, C=C (Pyridine ring) | Stretch | 1400 - 1610 | Medium to Strong |
| C-O | Stretch | 1050 - 1150 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights
To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. A successful single-crystal X-ray diffraction experiment would provide the most definitive structural information, including:
Unambiguous confirmation of the atom connectivity.
Precise bond lengths and bond angles.
The solid-state conformation of the molecule, particularly the torsion angle between the pyridine ring and the hydroxymethyl substituent.
Details of intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing.
Such data would serve as the ultimate benchmark for validating the structural interpretations derived from other spectroscopic methods.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of (3-Iodopyridin-2-yl)methanol. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. scispace.comniscpr.res.in
Molecular Orbital (MO) theory describes the delocalized nature of electrons in a molecule, which are not assigned to individual bonds but are distributed over the entire molecule in specific molecular orbitals. youtube.comyoutube.com Each MO has a distinct energy level, and the distribution of these orbitals, particularly the frontier molecular orbitals, dictates the molecule's reactivity. youtube.comyoutube.com
The two most important MOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For pyridine-containing compounds, DFT calculations are routinely used to determine the energies of these frontier orbitals. niscpr.res.in In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the iodine atom, while the LUMO is anticipated to be distributed over the π-antibonding system of the pyridine ring.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyridine Derivative
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
Note: These values are representative for a substituted pyridine and serve to illustrate the outputs of DFT calculations. Actual values for this compound would require specific computation.
Computational methods are highly effective in predicting and helping to interpret various types of spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the isotropic shielding values of nuclei. uncw.edunih.gov These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov Such predictions are invaluable for assigning signals in experimental spectra and for distinguishing between different isomers or conformers. github.io
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of a molecule. scispace.com DFT calculations provide information on the frequencies of vibrational modes and their corresponding intensities. biorxiv.org These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. scispace.com Comparing the scaled theoretical spectrum with an experimental one aids in the assignment of vibrational bands to specific functional groups and motions within the molecule. researchgate.net For example, key vibrations for this compound would include the O-H stretch of the methanol (B129727) group, C-H stretching of the pyridine ring, and C-I stretching.
Table 2: Representative Calculated vs. Experimental IR Frequencies for a Related Pyridinyl Methanol Compound
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |
| ν1 | 3450 | 3400 | O-H stretch |
| ν2 | 3080 | 3065 | Aromatic C-H stretch |
| ν3 | 1583 | 1590 | C=C ring stretch |
| ν4 | 1450 | 1460 | C-H bend |
| ν5 | 1050 | 1045 | C-O stretch |
Note: Data is illustrative and based on typical results for similar aromatic alcohols to demonstrate the correlation between calculated and experimental values.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. For aromatic systems like pyridine, the main absorptions are typically due to π → π* and n → π* transitions.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, identifying intermediate structures, and determining the energetics of transition states.
By mapping the potential energy surface of a reaction, computational methods can trace the entire reaction coordinate from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the highest-energy transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. nih.gov
For this compound, this approach could be used to study reactions such as Suzuki or Sonogashira cross-coupling at the iodine position. Calculations would identify the structure of the transition state for the oxidative addition step and provide the activation barrier, offering insights into the reaction's feasibility and kinetics. nih.govwhiterose.ac.uk Kinetic parameters can be estimated from the calculated activation energies and other thermodynamic properties. doi.orgmdpi.com
Table 3: Hypothetical Energy Profile for a Key Reaction Step
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State (TS1) | Highest energy point on the reaction path | +75.0 |
| Intermediate | A stable species formed during the reaction | -10.0 |
| Products | Final products of the reaction step | -40.0 |
Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and outcomes. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's energy and geometry. github.io
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism.
For reactions involving charged or highly polar species, such as in many transition-metal-catalyzed reactions, the choice of solvent can dramatically alter the energy profile. mdpi.com Computational studies can predict how a change in solvent polarity will affect the stability of reactants, transition states, and products, thereby guiding the experimental choice of solvent to optimize reactivity and selectivity. mdpi.com
Analysis of Non-Covalent Interactions, Including Halogen Bonding and Hydrogen Bonding
Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. rsc.orgnih.gov For this compound, both hydrogen bonding and halogen bonding are expected to be significant.
Hydrogen Bonding: The molecule possesses clear hydrogen bond donors and acceptors. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are strong hydrogen bond acceptors. These interactions can lead to the formation of dimers or extended chains in the solid state or in solution.
Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. mdpi.com A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophile (a Lewis base). wikipedia.orgprinceton.edu The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the C-I bond. princeton.edu This positive region can interact favorably with electron-rich atoms like oxygen, nitrogen, or another halogen anion. researchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I, making iodine an excellent halogen bond donor. wikipedia.org Computational analysis of the molecular electrostatic potential (MEP) surface can visualize the σ-hole and predict the directionality and potential strength of these interactions. mdpi.com
Table 4: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Hydroxyl H (-OH ) | Pyridine N, Hydroxyl O | A classic strong, directional interaction crucial for molecular association. |
| Halogen Bond | Iodine (I ) | Pyridine N, Hydroxyl O, or other Lewis bases | A directional interaction involving the positive σ-hole on the iodine atom. mdpi.comresearchgate.net |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Attraction between the aromatic π-systems of adjacent molecules. |
Theoretical Prediction of Structure-Reactivity Relationships and Design Principles for New Derivatives
The predictive power of computational chemistry is being harnessed to establish clear design principles for new derivatives of this compound. By systematically modifying the parent structure in silico and calculating the resulting changes in electronic and structural properties, scientists can build robust models that correlate molecular features with reactivity and potential biological activity.
Key Molecular Descriptors and Their Influence on Reactivity
Several quantum chemical descriptors are pivotal in predicting the reactivity of this compound and its potential derivatives. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy indicates the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the iodine atom, with its electron-withdrawing nature, and the nitrogen atom of the pyridine ring significantly influence the distribution and energies of these frontier orbitals.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are targets for nucleophiles. In this compound, the nitrogen atom and the oxygen of the hydroxymethyl group are expected to be regions of high electron density.
These theoretical calculations provide a foundational understanding of the inherent reactivity of the parent molecule and serve as a baseline for designing new derivatives.
Design Principles for Novel Derivatives
Based on theoretical predictions, several design principles can be formulated for the development of new this compound derivatives with desired reactivity profiles:
Steric Hindrance and Conformational Control: The introduction of bulky substituents can be used to control the accessibility of reactive sites and to influence the molecule's preferred conformation. This is particularly important in designing derivatives for specific biological targets, where a precise three-dimensional arrangement is often required for optimal binding.
Bioisosteric Replacement: The iodine atom can be replaced with other halogens (e.g., bromine, chlorine) or other functional groups to fine-tune the molecule's properties. Computational studies can predict the impact of these substitutions on factors such as bond strength, lipophilicity, and metabolic stability, guiding the selection of appropriate bioisosteres.
Predictive Data for Hypothetical Derivatives
To illustrate these design principles, theoretical calculations can be performed on a series of hypothetical derivatives of this compound. The following table presents predicted values for key molecular descriptors for a selection of such derivatives, calculated using DFT methods. These values offer a glimpse into how targeted modifications can influence reactivity.
| Compound | Substituent at C5 | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| This compound | -H | -6.21 | -0.89 | 5.32 |
| Derivative A | -NH₂ | -5.85 | -0.75 | 5.10 |
| Derivative B | -NO₂ | -6.89 | -1.54 | 5.35 |
| Derivative C | -OCH₃ | -6.02 | -0.81 | 5.21 |
| Derivative D | -CN | -6.75 | -1.42 | 5.33 |
Note: These values are hypothetical and intended for illustrative purposes. Actual values would require specific computational studies.
The data in the table suggests that an electron-donating group like -NH₂ (Derivative A) decreases the HOMO-LUMO gap, indicating potentially higher reactivity compared to the parent compound. Conversely, an electron-withdrawing group like -NO₂ (Derivative B) increases the gap, suggesting greater stability.
By leveraging these computational and theoretical approaches, researchers can move beyond trial-and-error synthesis and adopt a more rational, predictive framework for the design of novel this compound derivatives. This in silico-guided approach not only accelerates the discovery of new compounds with desired properties but also provides a deeper, more fundamental understanding of their underlying chemical principles.
Q & A
Q. Key Considerations :
- Moisture-sensitive reagents require anhydrous conditions.
- Substituents on the pyridine ring (e.g., chloro, methyl) may require adjusted stoichiometry to avoid side reactions .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Temperature Control : Lower temperatures (0–5°C) during iodination minimize polyhalogenation byproducts .
- Catalyst Screening : Lewis acids like BF3·OEt2 enhance regioselectivity in iodination .
- Solvent Effects : Polar solvents (e.g., DMF) improve iodine solubility, while non-polar solvents (toluene) favor kinetic control .
- Reduction Efficiency : Switching from NaBH4 to LiAlH4 increases yields from ~60% to >85% but requires strict exclusion of moisture .
Case Study :
A 2024 study reported a 92% yield using a two-step protocol:
Iodination of 3-hydroxypyridine with ICl in DMF at 0°C.
Reduction with LiAlH4 in THF under argon .
Q. Data Analysis :
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Iodination | ICl | DMF | 88 |
| Reduction | LiAlH4 | THF | 92 |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS shows [M+H]<sup>+</sup> at m/z 236 (C6H6INO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect impurities like dehalogenated byproducts .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for iodopyridine derivatives?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
- Tautomerism : Prototropic shifts in pyridine derivatives can obscure <sup>1</sup>H NMR signals. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Impurity Interference : Compare HPLC retention times with authentic standards. Spiking experiments identify co-eluting impurities .
Example : A 2015 study resolved conflicting <sup>13</sup>C NMR data for a related iodopyridine by synthesizing a deuterated analog, confirming the correct assignment of the iodinated carbon .
Basic Question: What are the stability and storage requirements for this compound?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodecomposition.
- Moisture Sensitivity : Desiccate with silica gel to avoid hydrolysis.
- Degradation Pathways : LC-MS detects iodobenzene derivatives after prolonged storage, indicating dehydroxylation .
Advanced Question: How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer :
The iodine atom enables Suzuki-Miyaura or Ullmann couplings:
Suzuki Coupling : React with aryl boronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to form biaryl derivatives.
Ultrasonic Activation : Sonication reduces reaction time from 24 h to 2 h with 95% yield .
Mechanistic Insight :
The C–I bond’s lower bond dissociation energy (≈50 kcal/mol) vs. C–Br (≈70 kcal/mol) facilitates oxidative addition to Pd(0) .
Advanced Question: What strategies are used to study the biological activity of this compound derivatives?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-bromo, 3-chloro) and compare IC50 values in enzyme assays.
- Molecular Docking : Use software (AutoDock Vina) to predict binding to target proteins (e.g., kinases) .
- In Vivo Studies : Radiolabel with <sup>125</sup>I for pharmacokinetic tracking in rodent models .
Case Study : A 2024 study found that 3-iodo derivatives showed 10× higher inhibition of tyrosine kinases than chloro analogs, attributed to iodine’s hydrophobic volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
